Navitoclax - 923564-51-6

Navitoclax

Catalog Number: EVT-287589
CAS Number: 923564-51-6
Molecular Formula: C47H55ClF3N5O6S3
Molecular Weight: 974.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Navitoclax (ABT-263) is a small molecule that acts as a potent, orally bioavailable B-cell lymphoma 2 (BCL-2) family protein inhibitor. [, ] It exhibits a high affinity for BCL-2, BCL-xL, and BCL-w proteins, with Ki values in the low nanomolar or sub-nanomolar range. [, , ] These proteins are key regulators of apoptosis, the process of programmed cell death. [, ] By inhibiting these proteins, Navitoclax promotes apoptosis in cells that overexpress these anti-apoptotic factors, including various cancer cells. [, , ] While initially developed as an anti-cancer agent, research suggests potential applications in other areas where apoptosis plays a role, such as autoimmune diseases and fibrosis. [, ]

Future Directions
  • Overcoming Drug Resistance: Identifying and targeting mechanisms of resistance to Navitoclax, such as upregulation of MCL-1, is crucial for expanding its therapeutic window and improving treatment outcomes. [, , ]
  • Developing Biomarkers for Patient Selection: Identifying reliable biomarkers that can predict responsiveness to Navitoclax will be critical for selecting patients who are most likely to benefit from treatment and avoiding unnecessary toxicity. [, ]
  • Developing Next-Generation BCL-2 Inhibitors: Building upon the knowledge gained from Navitoclax, further research should focus on developing next-generation BCL-2 family inhibitors with improved specificity, reduced toxicity, and enhanced efficacy against resistant cancers. [, , ]
Source and Classification

Navitoclax was developed by Abbott Laboratories (now AbbVie) and is classified as a BH3 mimetic. This classification refers to its ability to mimic the BH3 domain of pro-apoptotic proteins, thereby disrupting the interactions between anti-apoptotic and pro-apoptotic BCL-2 family members . The compound has been investigated in clinical trials for its efficacy in treating different types of cancer, particularly in combination with other chemotherapeutic agents.

Synthesis Analysis

Methods and Technical Details

The synthesis of navitoclax involves several key steps that focus on creating a compound with high affinity for its target proteins while ensuring suitable pharmacokinetic properties. The synthetic route typically begins with the preparation of a tetrahydroisoquinoline core, which is then modified to incorporate various functional groups that enhance binding affinity to BCL-2 family proteins.

  1. Key Intermediates: The synthesis often utilizes intermediates such as benzothiazole amides, which play a crucial role in establishing interactions with the target proteins.
  2. Crystallization: Techniques like crystallization are employed to purify the compound and confirm its structure through X-ray crystallography .
  3. Characterization: The final product is characterized using methods such as nuclear magnetic resonance spectroscopy and mass spectrometry to ensure its identity and purity.
Molecular Structure Analysis

Structure and Data

Navitoclax has a complex molecular structure characterized by a tetrahydroisoquinoline core linked to a benzothiazole moiety. Its molecular formula is C_22H_23ClN_2O_4S, and it has a molecular weight of approximately 428.94 g/mol. The structural features that contribute to its biological activity include:

  • Tetrahydroisoquinoline Core: Essential for binding to BCL-2 family proteins.
  • Benzothiazole Group: Provides additional hydrophobic interactions that enhance binding affinity.
  • Chlorine Atom: Modulates the electronic properties of the molecule, influencing its interaction with target proteins .
Chemical Reactions Analysis

Reactions and Technical Details

Navitoclax undergoes various chemical reactions primarily related to its interactions with BCL-2 family proteins. The key reaction mechanism involves:

  1. Binding Interaction: Navitoclax binds to the hydrophobic pockets of BCL-2 and BCL-xL, displacing pro-apoptotic proteins such as BIM from these complexes.
  2. Induction of Apoptosis: This displacement leads to the activation of pro-apoptotic pathways, culminating in mitochondrial outer membrane permeabilization and subsequent apoptosis .
Mechanism of Action

Process and Data

The mechanism of action of navitoclax involves several steps:

  1. Inhibition of Anti-apoptotic Proteins: By binding to BCL-2 and BCL-xL, navitoclax inhibits their function, which normally prevents apoptosis.
  2. Release of Pro-apoptotic Factors: The binding leads to the release of pro-apoptotic factors like BIM and BAX from their inhibitory complexes.
  3. Activation of Apoptosis Pathway: Released BIM translocates BAX to the mitochondria, triggering cytochrome c release into the cytosol and activating downstream caspases that execute cell death .
Physical and Chemical Properties Analysis

Physical Properties

Navitoclax is typically presented as a white to off-white solid with limited solubility in water but more favorable solubility in organic solvents.

Chemical Properties

Key chemical properties include:

  • Melting Point: Approximately 165–170 °C.
  • pKa Value: Indicates moderate acidity.
  • LogP (Partition Coefficient): Suggests favorable lipophilicity for cellular uptake.

These properties influence its bioavailability and distribution within biological systems .

Applications

Scientific Uses

Navitoclax has been primarily explored for its potential in oncology:

  1. Cancer Treatment: It is being evaluated in clinical trials for various cancers including small cell lung cancer, non-Hodgkin lymphoma, and acute myeloid leukemia.
  2. Combination Therapy: Research indicates that navitoclax can enhance the efficacy of other chemotherapeutic agents by overcoming resistance mechanisms associated with anti-apoptotic protein overexpression .
  3. Senolytic Activity: Recent studies suggest that navitoclax may have applications in targeting senescent cells, which are implicated in age-related diseases .

Properties

CAS Number

923564-51-6

Product Name

Navitoclax

IUPAC Name

4-[4-[[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-4-morpholin-4-yl-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide

Molecular Formula

C47H55ClF3N5O6S3

Molecular Weight

974.6 g/mol

InChI

InChI=1S/C47H55ClF3N5O6S3/c1-46(2)20-18-42(34-8-12-37(48)13-9-34)36(31-46)32-55-22-24-56(25-23-55)39-14-10-35(11-15-39)45(57)53-65(60,61)41-16-17-43(44(30-41)64(58,59)47(49,50)51)52-38(19-21-54-26-28-62-29-27-54)33-63-40-6-4-3-5-7-40/h3-17,30,38,52H,18-29,31-33H2,1-2H3,(H,53,57)/t38-/m1/s1

InChI Key

JLYAXFNOILIKPP-KXQOOQHDSA-N

SMILES

CC1(CCC(=C(C1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)NS(=O)(=O)C4=CC(=C(C=C4)NC(CCN5CCOCC5)CSC6=CC=CC=C6)S(=O)(=O)C(F)(F)F)C7=CC=C(C=C7)Cl)C

Solubility

Soluble in DMSO, not in water

Synonyms

ABT 263
ABT-263
ABT263
navitoclax

Canonical SMILES

CC1(CCC(=C(C1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)NS(=O)(=O)C4=CC(=C(C=C4)NC(CCN5CCOCC5)CSC6=CC=CC=C6)S(=O)(=O)C(F)(F)F)C7=CC=C(C=C7)Cl)C

Isomeric SMILES

CC1(CCC(=C(C1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)NS(=O)(=O)C4=CC(=C(C=C4)N[C@H](CCN5CCOCC5)CSC6=CC=CC=C6)S(=O)(=O)C(F)(F)F)C7=CC=C(C=C7)Cl)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.